molecular formula C9H13ClN2O3 B13011721 4-Chloro-5-isobutoxy-1-methyl-1H-pyrazole-3-carboxylic acid

4-Chloro-5-isobutoxy-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13011721
M. Wt: 232.66 g/mol
InChI Key: ZWHCJFZUKIEUBC-UHFFFAOYSA-N
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Description

4-Chloro-5-isobutoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H13ClN2O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-isobutoxy-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

    Isobutoxylation: The next step involves the introduction of the isobutoxy group. This can be achieved through a nucleophilic substitution reaction where an isobutyl alcohol reacts with the 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-isobutoxy-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-5-isobutoxy-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-5-isobutoxy-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-1H-pyrazole-4-carboxylic acid
  • 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

4-Chloro-5-isobutoxy-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the isobutoxy group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature may influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

4-chloro-1-methyl-5-(2-methylpropoxy)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H13ClN2O3/c1-5(2)4-15-8-6(10)7(9(13)14)11-12(8)3/h5H,4H2,1-3H3,(H,13,14)

InChI Key

ZWHCJFZUKIEUBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=NN1C)C(=O)O)Cl

Origin of Product

United States

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